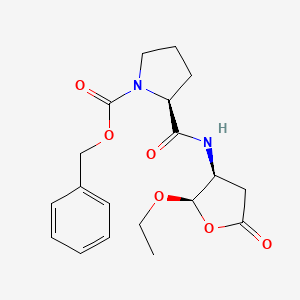
1-(Pyridazin-3-yl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” is a chemical compound . It is related to the piperidine class of compounds, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed piperidine rings .Molecular Structure Analysis
The molecular structure of “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” is characterized by a pyridazine ring and a piperidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” could be complex and diverse. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Applications De Recherche Scientifique
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in drug design due to their presence in numerous pharmaceuticals. The compound “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” can serve as a precursor for synthesizing various bioactive piperidine derivatives. These derivatives can be tailored to interact with biological targets, potentially leading to the development of new medications .
Development of Central Nervous System (CNS) Drugs
The piperidine moiety is a common feature in molecules targeting CNS disorders. “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” could be utilized in the synthesis of compounds that modulate neurotransmitter systems, offering therapeutic benefits for conditions like Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Anti-Inflammatory Agents
Piperidine derivatives have been explored for their anti-inflammatory properties. The structural flexibility of “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” allows for the creation of novel anti-inflammatory agents that can inhibit specific pathways involved in inflammatory responses .
Antimicrobial Compounds
The piperidine ring structure is known to contribute to antimicrobial activity. By modifying “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid,” researchers can develop new antimicrobial agents that combat resistant strains of bacteria and other pathogens .
Cancer Therapeutics
The introduction of functional groups such as halogen, carboxyl, nitro, or methyl to the piperidine nucleus has shown to increase cytotoxicity against cancer cells. “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” could be a key intermediate in synthesizing new anticancer drugs with improved efficacy and selectivity .
Cardiovascular Drug Discovery
Piperidine derivatives play a role in cardiovascular drug discovery. The compound may be used to create molecules that affect blood pressure regulation, heart rate, and other cardiovascular functions, potentially leading to new treatments for heart diseases .
Orientations Futures
The future directions for “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” could involve further exploration of its potential applications in drug design and discovery . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” and its derivatives could have potential applications in the pharmaceutical industry .
Mécanisme D'action
Target of Action
The primary target of “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” is the GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
As an inhibitor of GABA uptake, “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” likely increases the concentration of GABA in the synaptic cleft. This would enhance the probability of GABA binding to its receptors, thereby increasing the inhibitory effect of GABA on neuronal activity .
Biochemical Pathways
Given its role as a gaba uptake inhibitor, it likely impacts the gabaergic system, which includes numerous downstream effects related to mood, sleep, and various cognitive functions .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches the site of action and how long it remains active .
Result of Action
The molecular and cellular effects of “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” are likely related to its enhancement of GABAergic activity. By increasing the availability of GABA in the synaptic cleft, it could potentially lead to increased neuronal inhibition, which could have various effects depending on the specific neural circuits involved .
Propriétés
IUPAC Name |
1-pyridazin-3-ylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-3-2-6-13(7-8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZXTOQKEPQHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















